2-[propyl(1-pyrenylmethyl)amino]ethanol
Description
2-[Propyl(1-pyrenylmethyl)amino]ethanol is an ethanolamine derivative featuring a pyrenylmethyl group attached to a secondary amine, with a propyl chain and a hydroxyl-containing ethanol backbone.
Properties
IUPAC Name |
2-[propyl(pyren-1-ylmethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c1-2-12-23(13-14-24)15-19-9-8-18-7-6-16-4-3-5-17-10-11-20(19)22(18)21(16)17/h3-11,24H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDWFEKYNNDMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on ethanolamine derivatives with substituted alkyl/aryl groups and nitrogen-containing functional moieties, as described in the evidence.
Table 1: Structural and Functional Comparison of Ethanolamine Derivatives
Key Findings:
Fluorescence vs. Functionality: Unlike this compound, most ethanolamine derivatives in the evidence lack aromatic fluorophores (e.g., pyrene). However, compounds like Tamsulosin incorporate sulfonamide and aryl groups for targeted bioactivity , while fluorinated analogs (e.g., perfluorinated acrylates) prioritize hydrophobicity for industrial applications .
Synthetic Complexity: The synthesis of 2-((2-methoxyethyl)(methyl)amino)ethanol involves straightforward alkylation of 2-methoxy-N-methylethylamine with 2-bromoethanol, achieving an 88% yield .
Analytical Challenges: The compound 2-((3-(dimethylamino)propyl)(1-methylethyl)amino)ethanol was analyzed via RP-HPLC with a LogP of 0.739 , suggesting that this compound’s higher hydrophobicity (due to pyrene) would require alternative chromatographic conditions.
Pharmacological Relevance: Tamsulosin’s pKa (8.37) aligns with typical secondary amines in ethanolamines, implying that this compound may exhibit similar protonation behavior under physiological conditions .
Limitations in Evidence:
- No direct data on the synthesis, stability, or applications of this compound were found.
- Comparisons rely on structural analogs with differing substituents (e.g., methoxyethyl vs. pyrenylmethyl).
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